molecular formula C26H20N2O2S B11515293 [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl](4-phenylcyclohexylidene)acetonitrile

[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl](4-phenylcyclohexylidene)acetonitrile

Cat. No.: B11515293
M. Wt: 424.5 g/mol
InChI Key: UAVAEQVKGGLESU-UHFFFAOYSA-N
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Description

2-[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]-2-(4-PHENYLCYCLOHEXYLIDENE)ACETONITRILE is a complex organic compound that features a unique combination of chromen, thiazole, and phenylcyclohexylidene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]-2-(4-PHENYLCYCLOHEXYLIDENE)ACETONITRILE typically involves multi-step reactions. One common method includes the condensation of 2-oxo-2H-chromen-3-carbaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-phenylcyclohexylideneacetonitrile under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]-2-(4-PHENYLCYCLOHEXYLIDENE)ACETONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]-2-(4-PHENYLCYCLOHEXYLIDENE)ACETONITRILE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]-2-(4-PHENYLCYCLOHEXYLIDENE)ACETONITRILE involves interaction with various molecular targets. The chromen moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazole ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s biological effects, such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
  • 2H/4H-Chromenes
  • 3-(2-(4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl)hydrazono)indolin-2-ones

Uniqueness

2-[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]-2-(4-PHENYLCYCLOHEXYLIDENE)ACETONITRILE is unique due to its combination of chromen, thiazole, and phenylcyclohexylidene moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H20N2O2S

Molecular Weight

424.5 g/mol

IUPAC Name

2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile

InChI

InChI=1S/C26H20N2O2S/c27-15-22(19-12-10-18(11-13-19)17-6-2-1-3-7-17)25-28-23(16-31-25)21-14-20-8-4-5-9-24(20)30-26(21)29/h1-9,14,16,18H,10-13H2

InChI Key

UAVAEQVKGGLESU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)CCC1C5=CC=CC=C5

Origin of Product

United States

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